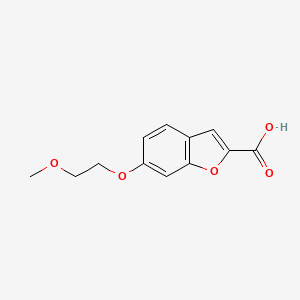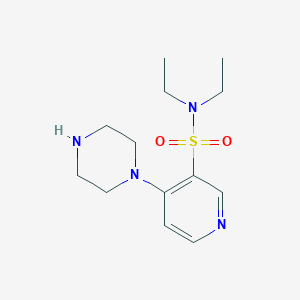
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and basic conditions such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These conditions facilitate the formation of protected piperazines and subsequent deprotection and cyclization reactions .
Major Products Formed
The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones. These products are often intermediates in the synthesis of more complex piperazine derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate in bacteria. This inhibition leads to the disruption of bacterial DNA growth and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide: Exhibits antifungal activity.
Uniqueness
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of chemistry and medicine.
Propriétés
Formule moléculaire |
C13H22N4O2S |
|---|---|
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
N,N-diethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H22N4O2S/c1-3-17(4-2)20(18,19)13-11-15-6-5-12(13)16-9-7-14-8-10-16/h5-6,11,14H,3-4,7-10H2,1-2H3 |
Clé InChI |
IOTVDRUUHNQYKS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


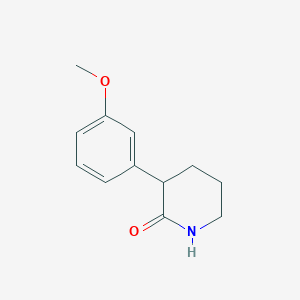

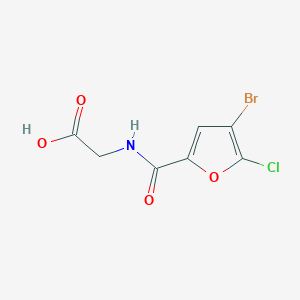
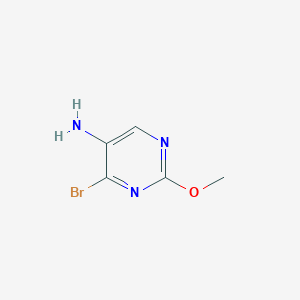


![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

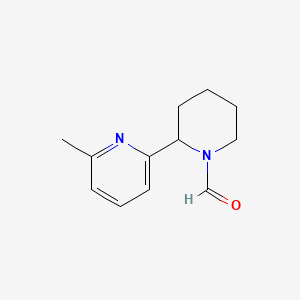
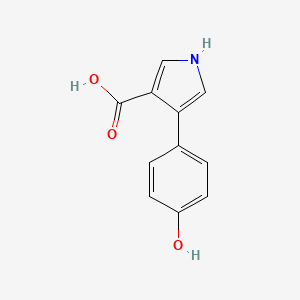


![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
